molecular formula C13H18N2O4S B2656837 N-(2-methoxyphenyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide CAS No. 1448133-56-9

N-(2-methoxyphenyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide

Cat. No.: B2656837
CAS No.: 1448133-56-9
M. Wt: 298.36
InChI Key: LSCCIFFOPAGQOA-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide is a synthetic small molecule featuring a pyrrolidine core substituted with a methylsulfonyl group at position 3 and a carboxamide-linked 2-methoxyphenyl moiety at position 1. Synthesis typically involves coupling reactions between pyrrolidine intermediates and substituted isocyanates or amines, followed by purification via silica chromatography or HPLC .

Properties

IUPAC Name

N-(2-methoxyphenyl)-3-methylsulfonylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-19-12-6-4-3-5-11(12)14-13(16)15-8-7-10(9-15)20(2,17)18/h3-6,10H,7-9H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCCIFFOPAGQOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCC(C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Methoxyphenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a methoxyphenyl halide reacts with the pyrrolidine ring.

    Addition of the Methylsulfonyl Group: This can be done through a sulfonylation reaction using a sulfonyl chloride in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

N-(2-methoxyphenyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide has shown potential as an anticancer agent through various mechanisms:

  • Cell Proliferation Inhibition : Studies have demonstrated that this compound can inhibit the proliferation of cancer cells. For instance, it has been tested against several cancer cell lines, including breast cancer (MCF-7) and leukemia (K562) cells, showing significant antiproliferative effects.
  • Mechanism of Action : The compound may induce apoptosis (programmed cell death) in malignant cells by modulating key signaling pathways involved in cell survival and growth.

Enzyme Inhibition

The compound exhibits enzyme inhibition properties that are crucial for its therapeutic applications:

  • Kinase Inhibition : Research indicates that modifications to the pyrrolidine scaffold can enhance selectivity against specific kinases involved in cancer progression. For example, derivatives of this compound have shown nanomolar activity against CK1γ and CK1ε kinases, suggesting its potential as a targeted therapy.
  • Enzyme Activity Modulation : The compound's interaction with enzymes can alter their function, providing a mechanism for therapeutic intervention in various diseases.

Study 1: Antiproliferative Effects on Cancer Cells

A study conducted at Taipei Medical University evaluated the anticancer effects of various derivatives of this compound:

  • Compounds Tested : Among the synthesized derivatives, those structurally similar to the target compound exhibited the highest levels of inhibition.
  • Results : Compounds demonstrated significant cytotoxicity against breast cancer cell lines, with some achieving over 70% inhibition at specific concentrations.

Study 2: Kinase Inhibition Profile

Another investigation focused on the kinase inhibition profile of this pyrrolidine derivative:

  • Selectivity for CK1 Kinases : The introduction of specific substituents enhanced selectivity for CK1γ and CK1ε kinases.
  • Binding Affinity : X-ray crystallography confirmed strong binding interactions between the compound and target kinases, indicating potential for development as a therapeutic agent.

Summary of Findings

The applications of this compound span across multiple domains within medicinal chemistry. Its ability to inhibit cancer cell proliferation and modulate enzyme activity highlights its potential as a therapeutic agent. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its efficacy against specific targets.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Substituent Bulk and Polarity : Compounds with aromatic or bulky alkyl groups (e.g., 6c, 6d) may exhibit altered lipophilicity, affecting membrane permeability and target engagement .
  • Synthetic Flexibility : The carboxamide position allows modular substitution using diverse isocyanates or amines, enabling rapid analog generation .
Table 2: Hypothetical Activity Trends Based on Substituent Properties
Substituent Type Expected Impact on IRAP Inhibition Example Compounds
Aromatic (e.g., phenyl) High potency (strong hydrophobic/π stacking) 6f, 6g, 6a, 6b
Aliphatic (e.g., cyclohexyl) Moderate potency (limited target affinity) 6j
Heteroaromatic (e.g., furan) Lower potency (reduced stability) 6i

Physicochemical Properties

  • Molecular Weight : Analogs in range from 335.4 to 434.5 g/mol, suggesting that N-(2-methoxyphenyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide likely falls within this range, balancing size and bioavailability .
  • Solid-State Forms : A related patent () highlights the importance of crystalline forms for stability and solubility, though data specific to the main compound are unavailable .

Biological Activity

N-(2-methoxyphenyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C12_{12}H15_{15}N2_{2}O4_{4}S
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has shown to inhibit certain deubiquitylating enzymes (DUBs), which play a critical role in cellular regulation and cancer progression. This inhibition may lead to increased apoptosis in cancer cells .
  • MDM2 Inhibition : Similar compounds have been identified as potent inhibitors of the MDM2 protein, which is involved in the regulation of the p53 tumor suppressor. By inhibiting MDM2, these compounds can potentially reactivate p53, leading to enhanced anti-tumor activity .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity Type Effect Reference
Enzymatic InhibitionInhibition of DUBs
Tumor Cell ApoptosisInduction of apoptosis in cancer cells
CytotoxicitySignificant cytotoxic effects against various cancer cell lines
Anticonvulsant ActivityPotential anticonvulsant properties observed

Case Studies

  • MDM2 Inhibition Study : A study demonstrated that derivatives similar to this compound exhibited significant binding affinity to MDM2. These compounds not only inhibited cell growth in vitro but also showed promise in vivo by inducing tumor regression in xenograft models .
  • Anticancer Activity Assessment : In a comparative analysis, compounds with structural similarities were tested against various cancer cell lines, including HCT-15 (colon carcinoma). The results indicated that modifications on the pyrrolidine core could enhance anticancer efficacy, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(2-methoxyphenyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide?

  • Methodological Answer : The compound can be synthesized via carboxamide bond formation using reagents like triphosgene or carbonyldiimidazole (CDI) in anhydrous solvents (e.g., acetonitrile or dichloromethane). A stepwise approach involves activating the carboxylic acid derivative (e.g., pyrrolidine-3-(methylsulfonyl) precursor) with triethylamine, followed by coupling with 2-methoxyaniline. Post-reaction purification via silica gel column chromatography (eluent: gradient of ethyl acetate/petroleum ether) or reversed-phase HPLC is critical to isolate high-purity product .

Q. How should researchers characterize the physicochemical properties of this compound?

  • Methodological Answer :

  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) can resolve stereochemistry and confirm the spatial arrangement of the methoxyphenyl and methylsulfonyl groups .
  • Spectroscopy : 1^1H/13^13C NMR (in DMSO-d6 or CDCl3) identifies functional groups, while high-resolution mass spectrometry (HRMS) validates molecular weight.
  • Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points and decomposition temperatures, which are crucial for stability assessments .

Q. What experimental conditions ensure stability during storage and handling?

  • Methodological Answer : Store the compound in airtight containers under inert gas (N2_2/Ar) at 2–8°C. Avoid prolonged exposure to light, humidity, or oxidizing agents. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can predict degradation pathways. Monitor for hydrolysis of the sulfonyl group or oxidation of the methoxy moiety using HPLC .

Advanced Research Questions

Q. How can researchers assess the biological activity of this compound, particularly in receptor binding?

  • Methodological Answer :

  • In Vitro Assays : Use competitive binding assays with radiolabeled ligands (e.g., 3^3H-labeled antagonists) in cell lines expressing target receptors (e.g., GPCRs, ion channels). For example, a vasopressin V1b receptor assay (as in SSR149415, a structural analog) involves measuring Ca2+^{2+} flux in CHO cells transfected with human V1b receptors .
  • Dose-Response Curves : Calculate IC50_{50} values using nonlinear regression (e.g., GraphPad Prism).

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Analog Synthesis : Systematically modify the pyrrolidine ring (e.g., substituents at C3), methoxyphenyl group (e.g., halogenation), or sulfonyl moiety (e.g., replacing methyl with trifluoromethyl).
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins. Compare with experimental IC50_{50} data to validate SAR trends .

Q. How should contradictions in pharmacological data (e.g., varying IC50_{50} across studies) be resolved?

  • Methodological Answer :

  • Assay Validation : Ensure consistency in cell lines, buffer conditions (pH, ion concentration), and ligand purity.
  • Meta-Analysis : Compare data across multiple models (e.g., SSR149415 showed 50% inhibition in rat restraint-stress models but full antagonism in AVP-induced corticotropin release). Statistical tools (ANOVA with post-hoc tests) can identify outliers or batch effects .
  • Orthogonal Assays : Confirm activity using alternative methods (e.g., cAMP accumulation for GPCRs vs. Ca2+^{2+} imaging) .

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